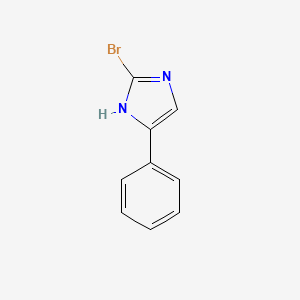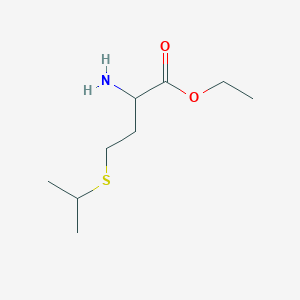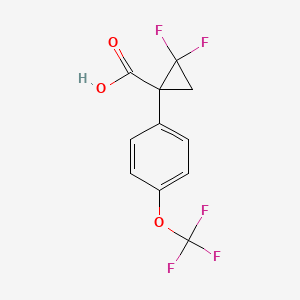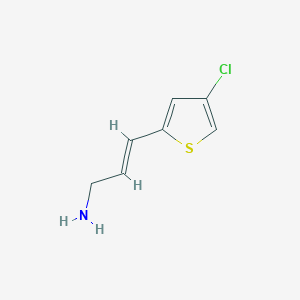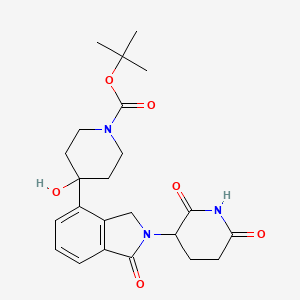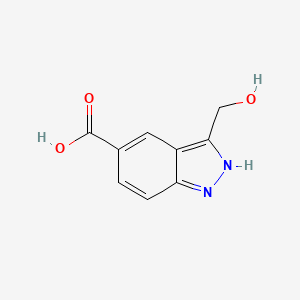
3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is an organic compound that belongs to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This specific compound features a hydroxymethyl group at the 3-position and a carboxylic acid group at the 5-position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indazole derivatives.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Carboxymethyl)-1H-indazole-5-carboxylic acid.
Reduction: 3-(Hydroxymethyl)-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic pathways.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its indazole core is a common motif in many biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties. These include anti-inflammatory, anticancer, and antimicrobial activities. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
3-(Hydroxymethyl)-1H-indazole: Lacks the carboxylic acid group, limiting its potential interactions in biological systems.
1H-Indazole-5-carboxylic acid: Lacks the hydroxymethyl group, reducing its reactivity in certain chemical reactions.
Uniqueness
3-(Hydroxymethyl)-1H-indazole-5-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups. This dual functionality allows for a wider range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
1082041-77-7 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-3,12H,4H2,(H,10,11)(H,13,14) |
Clé InChI |
TWSJKONXMZARGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C=C1C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


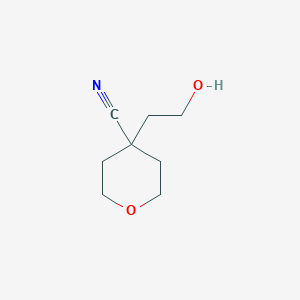
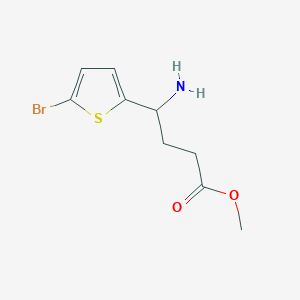
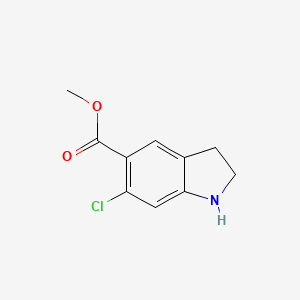
![2-(Bromomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13543147.png)
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13543148.png)
![1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13543150.png)
